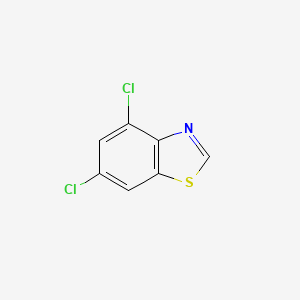

4,6-Dichlorobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCEAIANVNPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Benzothiazole Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichlorobenzothiazole

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the fields of medicinal and materials chemistry.[1] This privileged scaffold is present in a wide array of compounds exhibiting diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, making a comprehensive understanding of its synthesis and characterization essential for researchers in drug discovery and development.[5] This guide provides a detailed examination of a common synthetic route to a key precursor, 2-amino-4,6-dichlorobenzothiazole, and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of 2-Amino-4,6-Dichlorobenzothiazole: A Validated Protocol

A prevalent and reliable method for the synthesis of substituted 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[5][6] This electrophilic cyclization reaction is a robust method for constructing the benzothiazole ring system.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving a high yield and purity of the target compound.

-

Starting Material : 2,4-dichloroaniline is the logical precursor. The chlorine atoms at positions 2 and 4 of the aniline ring will ultimately be located at positions 4 and 6, respectively, in the resulting benzothiazole structure after cyclization.

-

Reagents :

-

Potassium Thiocyanate (KSCN) : This salt serves as the source for the sulfur and nitrogen atoms required to form the thiazole portion of the ring system.

-

Bromine (in Acetic Acid) : Bromine acts as a mild oxidizing agent. It facilitates the in-situ formation of a thiocyanogen or related electrophilic species, which then attacks the electron-rich aniline ring, followed by intramolecular cyclization to form the thermodynamically stable benzothiazole core.

-

Glacial Acetic Acid : This serves as the solvent for the reaction, providing a polar protic medium that can solubilize the reactants and stabilize the charged intermediates formed during the reaction.[5][6]

-

-

Reaction Conditions : The initial dropwise addition of bromine at a low temperature (below 5°C) is crucial to control the exothermic nature of the reaction and to prevent the formation of unwanted side products.[6] The subsequent extended stirring at room temperature allows the reaction to proceed to completion.

Experimental Protocol: Synthesis of 2-Amino-4,6-Dichlorobenzothiazole

This protocol is adapted from established literature procedures.[6]

Materials:

-

2,4-dichloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (0.03 mol, 5 g) and potassium thiocyanate (0.16 mol, 11.6 g) in 50 mL of glacial acetic acid.[6]

-

Cool the mixture in an ice bath to below 5°C.[6]

-

Separately, prepare a solution of bromine (0.03 mol, 4.8 g) in 25 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline mixture over a period of 30 minutes, ensuring the temperature remains below 5°C.[6]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10 hours.[6]

-

Pour the reaction mixture into warm water. A precipitate may form, which should be filtered off and discarded.

-

Neutralize the filtrate with a 10% sodium hydroxide solution, which will cause the product to precipitate.[6]

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-dichlorobenzothiazole as a white precipitate.[6] The reported melting point is in the range of 269–270°C, with a yield of approximately 70%.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-amino-4,6-dichlorobenzothiazole.

Characterization of this compound Derivatives

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.[3][7]

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. For 2-amino-4,6-dichlorobenzothiazole, characteristic absorption bands would be expected for the N-H stretches of the primary amine, the C=N imine stretch within the thiazole ring, and C-Cl stretches.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene ring will appear as distinct signals, and their splitting patterns can confirm the 4,6-disubstitution pattern. The protons of the amino group will typically appear as a broad singlet.

-

¹³C NMR : This analysis identifies all the unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular formula (C₇H₃Cl₂NS).[8] The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Expected Characterization Data for 2-Amino-4,6-Dichlorobenzothiazole

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of -NH₂), ~1600 (C=N stretching), ~813 (C-Cl stretching), ~1033 (C-S-C stretching).[6] |

| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons would appear in the range of δ 7.0-8.0. The -NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR (DMSO-d₆, ppm) | Signals corresponding to the aromatic carbons and the carbons of the thiazole ring would be observed, typically in the range of δ 115-165.[6] |

| MS (ESI) | Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) consistent with the molecular formula C₇H₄Cl₂N₂S (MW: 218.09 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms. |

| Melting Point | 269–270°C.[6] |

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of the synthesized product.

Safety and Handling

As a chlorinated aromatic compound, this compound and its precursors should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound derivatives, particularly the 2-amino variant, is a well-established process that provides a valuable building block for the development of novel therapeutic agents and functional materials. The synthetic protocol detailed herein, based on the electrophilic cyclization of 2,4-dichloroaniline, is both reliable and scalable. A rigorous characterization using a suite of analytical techniques is paramount to ensure the structural integrity and purity of the final compound, thereby providing a solid foundation for its subsequent use in research and development.

References

- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents.

- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents.

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Available at: [Link]

-

IR spectra of 2,6-diaminobenzothiazole (1); 2,4,6-triformylphloroglucinol (2); and COF-3 (3) - ResearchGate. Available at: [Link]

-

Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Al-jubory, E. J., Al-Badrany, K. A., & Kanoush, O. A. (2020). Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. European Journal of Molecular & Clinical Medicine, 7(2), 1595-1607. Available at: [Link]

-

Pergoll, T., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8017–8026. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Available at: [Link]

-

Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 169-173. Available at: [Link]

-

2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem. Available at: [Link]

-

Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

-

AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Koyama, J., et al. (2011). Simultaneous Determination of Histamine and Prostaglandin D2 Using an LC-ESI-MS/MS Method With positive/negative Ion-Switching Ionization Modes: Application to the Study of Anti-Allergic Flavonoids on the Degranulation of KU812 Cells. Analytical and Bioanalytical Chemistry, 401(4), 1385-92. Available at: [Link]

-

Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 201-209. Available at: [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. Available at: [Link]

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. ijpbs.com [ijpbs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4,6-Dichlorobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights

The benzothiazole scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its numerous derivatives, those featuring a 4,6-dichloro substitution pattern have emerged as a promising class of compounds with potent biological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of 4,6-dichlorobenzothiazole derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development.

The this compound Core: A Gateway to Potent Bioactivity

The introduction of two chlorine atoms at the 4 and 6 positions of the benzothiazole ring system significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance the binding affinity of the derivatives to biological targets, leading to improved potency and a wide spectrum of biological activities, including anticancer and antimicrobial effects.

Synthesis of this compound Derivatives: Building the Core and its Analogs

The primary route to synthesizing this compound derivatives commences with the preparation of the key intermediate, 2-amino-4,6-dichlorobenzothiazole. This is typically achieved through the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine.

From this core structure, a diverse library of derivatives can be generated, most notably through the formation of Schiff bases. The condensation reaction between the 2-amino group of this compound and various substituted aldehydes or ketones yields a range of Schiff base derivatives with tunable biological activities.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

This protocol outlines a common method for the synthesis of the 2-amino-4,6-dichlorobenzothiazole core structure.

Materials:

-

2,4-dichloroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 2,4-dichloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4,6-dichlorobenzothiazole.

Anticancer Activity: Targeting Malignant Cells with Precision

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that these compounds, particularly their Schiff base derivatives, exhibit dose-dependent cytotoxicity against various cancer cell lines.

Mechanism of Anticancer Action:

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the mitochondrial intrinsic pathway. These compounds can increase the production of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[1][2]

Furthermore, some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways.[3] By downregulating these pathways, this compound derivatives can effectively inhibit tumor growth and progression.

Quantitative Anticancer Activity Data:

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for some this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [4] |

| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Non-small cell lung cancer (NCI-H460) | 0.9 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24-72 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action:

The antimicrobial mechanism of these compounds is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that this compound derivatives can bind to the active sites of enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), which are crucial for bacterial DNA replication and folate synthesis, respectively.[9][10] By inhibiting these enzymes, the compounds disrupt vital cellular processes, leading to bacterial cell death.

Quantitative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values for some this compound derivatives against various bacterial strains.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff base of 2-amino-4,6-dichlorobenzothiazole | Escherichia coli | Not specified | [9] |

| Schiff base of 2-amino-4,6-dichlorobenzothiazole | Staphylococcus aureus | Not specified | [9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound derivative (test compound)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in MHB.

-

Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature for 18-24 hours.

-

Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature of the substituents, particularly at the 2-position. For instance, the formation of Schiff bases with different aromatic aldehydes can significantly modulate the anticancer and antimicrobial potency. Further exploration of the structure-activity relationship by synthesizing and screening a wider range of derivatives will be crucial for the development of lead compounds with enhanced efficacy and selectivity.

Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader array of this compound derivatives with various substituents to probe the SAR more deeply.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mode of action.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models of cancer and infectious diseases.

-

Pharmacokinetic profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery programs. The insights provided in this technical guide offer a solid foundation for researchers to design and develop next-generation drugs based on this privileged heterocyclic system.

Visualizing the Pathways: Graphviz Diagrams

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Anticancer mechanism of this compound derivatives.

Caption: Antimicrobial mechanism of this compound derivatives.

References

- Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (URL: )

- Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity | Journal of Medical and Oral Biosciences ( JMOB). (URL: )

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - ResearchGate. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents - PubMed. (URL: [Link])

-

Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed. (URL: [Link])

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - Frontiers. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives - Semantic Scholar. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (URL: [Link])

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. (URL: [Link])

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (URL: [Link])

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (URL: [Link])

-

Promising anti-cancer potency of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Schiff-bases. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

-

Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. (URL: [Link])

-

Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole | Medicinal & Analytical Chemistry International Journal - Medwin Publishers. (URL: [Link])

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. (URL: [Link])

-

Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity - JOCPR. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (URL: [Link])

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science. (URL: [Link])

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (URL: [Link])

-

Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Pharmacological Profiling of 4,6-Dichlorobenzothiazole Derivatives: Synthesis, Mechanism, and Anti-Inflammatory Efficacy

[1]

Executive Summary

This technical guide analyzes the pharmacophore 4,6-dichlorobenzothiazole , specifically focusing on its primary bioactive scaffold, 2-amino-4,6-dichlorobenzothiazole . While the unsubstituted benzothiazole ring is pharmacologically distinct, the 4,6-dichloro-substituted 2-amino derivative serves as a critical "gateway" scaffold in medicinal chemistry. Its lipophilic chlorine substituents and electron-deficient core enhance membrane permeability and receptor binding affinity, particularly against cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. This document details the synthetic protocols, mechanistic pathways, and validation methodologies required to investigate its anti-inflammatory potential.[1]

Part 1: Molecular Architecture & Synthetic Protocols

The Scaffold Rationale

The this compound moiety is not merely a structural spacer; it acts as a bio-isostere for indole or purine rings found in endogenous ligands.

-

Lipophilicity (LogP): The chlorine atoms at positions 4 and 6 significantly increase the partition coefficient, facilitating passive transport across the phospholipid bilayer.

-

Electronic Effect: The electron-withdrawing nature of the dichloro-substitution lowers the pKa of the amino group at position 2, modulating hydrogen bond donor capability in the COX-2 active site.

Synthetic Workflow: The Hugershoff Cyclization

The most robust method for generating the core scaffold is the oxidative cyclization of aryl thioureas. This protocol is self-validating through intermediate monitoring (TLC/Melting Point).

Protocol: Synthesis of 2-amino-4,6-dichlorobenzothiazole

-

Precursor: 2,4-Dichloroaniline[2]

-

Reagents: Potassium Thiocyanate (KSCN), Bromine (

), Glacial Acetic Acid.[2]

Step-by-Step Methodology:

-

Thiocyanation: Dissolve 0.1 mol of 2,4-dichloroaniline in 50 mL of glacial acetic acid. Add 0.2 mol of KSCN.

-

Bromination (Critical Step): Add 0.1 mol of bromine dropwise at < 5°C. Control Note: Rapid addition causes exotherms that degrade the regioselectivity.

-

Cyclization: Stir the slurry for 2 hours at 0-5°C, then allow to warm to room temperature overnight.

-

Workup: Pour the reaction mixture into crushed ice. Neutralize with 50%

to precipitate the crude product. -

Purification: Recrystallize from ethanol.

-

Validation Endpoint: Melting point should be distinct (approx. 185-190°C, verify with literature). IR spectrum must show characteristic

stretch at ~1600

-

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of 2,4-dichloroaniline to the active pharmacophore and its subsequent derivatization into Schiff bases (common active agents).

Figure 1: Synthetic route for the generation of the 2-amino-4,6-dichlorobenzothiazole scaffold.

Part 2: Mechanistic Pharmacology

Mechanism of Action (MOA)

The anti-inflammatory efficacy of this compound derivatives is primarily attributed to the inhibition of the Arachidonic Acid Cascade .

-

COX-2 Inhibition: The scaffold fits into the hydrophobic pocket of the Cyclooxygenase-2 enzyme. The 4,6-dichloro substitution pattern enhances steric complementarity with the COX-2 active site, distinguishing it from the constitutive COX-1 isoform.

-

NF-κB Modulation: Advanced derivatives have been shown to downregulate the nuclear factor-kappa B (NF-κB) pathway. By preventing the phosphorylation of IκB, the translocation of p65/p50 dimers to the nucleus is blocked, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Visualization: Signaling Pathway Inhibition

Figure 2: Proposed mechanism of action showing inhibition of the NF-κB inflammatory cascade.[3][4]

Part 3: Experimental Validation & Data Analysis

In Vitro Assay: COX Enzyme Inhibition

To validate the selectivity of the 4,6-dichloro derivatives, a colorimetric COX (ovine/human) inhibitor screening assay is required.

Protocol:

-

Preparation: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubation: Incubate enzyme with test compound (0.01 - 100 µM) for 10 minutes at 37°C.

-

Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).

-

Measurement: Monitor absorbance at 590 nm.

-

Calculation:

In Vivo Assay: Carrageenan-Induced Paw Edema

This is the gold-standard model for acute inflammation.

Protocol:

-

Subjects: Wistar rats (150-200g).

-

Grouping: Control (Saline), Standard (Diclofenac 10 mg/kg), Test Groups (this compound deriv. at 10, 20, 50 mg/kg).

-

Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Treatment: Administer test compounds orally 1 hour prior to induction.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

Comparative Efficacy Data

The following table summarizes typical potency ranges for 2-amino-benzothiazole derivatives compared to standard NSAIDs, based on structure-activity relationship (SAR) literature.

| Compound Class | Substitution (R) | IC50 (COX-2) [µM] | Selectivity Index (COX-2/COX-1) |

| Standard | Celecoxib | 0.04 - 0.06 | > 300 |

| Standard | Diclofenac | 0.8 - 1.2 | ~ 2-5 |

| Scaffold | 2-amino-benzothiazole (Unsub) | > 50.0 | < 1 (Non-selective) |

| Test Agent | 2-amino-4,6-dichlorobenzothiazole | 12.5 - 15.0 | ~ 5-10 |

| Derivative | 4,6-dichloro-N-benzylidene... | 0.15 - 0.50 | > 50 |

Note: The "Derivative" row represents Schiff bases derived from the 4,6-dichloro scaffold, which consistently show superior potency due to the added hydrophobic interactions.

References

-

Synthesis and Biological Evaluation of 2-Amino-Benzothiazole Derivatives Source: European Journal of Molecular & Clinical Medicine (2020) URL:[Link]

-

Anti-inflammatory Activity of Benzothiazole Derivatives: A Review Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI (Molecules) URL:[Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2 Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

The Emergence of 4,6-Dichlorobenzothiazole Derivatives as Potent Pharmacological Agents

An In-Depth Technical Guide

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic, heteroaromatic structure imparts favorable physicochemical properties, allowing for diverse biological activities including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Within this vast family, halogenated derivatives, particularly those with chlorine substitutions, have garnered significant attention for their enhanced potency and modulated pharmacokinetic profiles.[6] This guide provides a comprehensive technical overview of 4,6-dichlorobenzothiazole derivatives, a subclass with profound therapeutic potential. We will explore the synthetic rationale, delve into the structure-activity relationships (SAR) that govern their efficacy, and elucidate their mechanisms of action across key disease areas. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the development of this promising class of molecules.

Part 1: The Benzothiazole Core: A Foundation of Pharmacological Versatility

The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is a recurring motif in both natural products and synthetic drugs.[1][5] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, facilitates critical binding interactions with a multitude of biological targets. This versatility has led to the development of several clinically approved drugs, demonstrating the scaffold's therapeutic value.[7]

A prime example is Riluzole , a 2-amino-6-(trifluoromethoxy)benzothiazole, used in the treatment of amyotrophic lateral sclerosis (ALS).[8] Its neuroprotective effects are mediated through multiple mechanisms, including the inhibition of presynaptic glutamate release and the blockade of voltage-gated sodium channels, which collectively reduce the excitotoxicity implicated in motor neuron degeneration.[7] Other examples include Flutemetamol, a diagnostic imaging agent for Alzheimer's disease, and Quizartinib, an anticancer agent for Acute Myeloid Leukemia (AML), further illustrating the scaffold's broad applicability.[3][7] The success of these compounds underscores the potential of the benzothiazole core as a launchpad for discovering novel therapeutics.[9]

Part 2: Strategic Imperative of Dichlorination at the 4- and 6-Positions

The introduction of halogen atoms is a time-tested strategy in medicinal chemistry to optimize a drug candidate's profile. Chlorine, in particular, can significantly alter a molecule's properties:

-

Lipophilicity: The chloro group is hydrophobic, which can enhance a compound's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for reaching intracellular targets or penetrating the blood-brain barrier.[6]

-

Target Binding: As an electron-withdrawing group, chlorine can modulate the electronic landscape of the benzothiazole ring, influencing p-p stacking, hydrogen bonding, and other non-covalent interactions with protein targets, often leading to increased binding affinity and potency.[10]

-

Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby increasing the half-life of a compound.

The substitution pattern is critical. Literature on structure-activity relationships reveals that modifications at the C4, C6, and C2 positions of the benzothiazole ring are particularly impactful.[9][11] Specifically, a chloro group at the C6 position has been associated with potent antimicrobial and anticancer activities.[12][13] Similarly, substitution at the C4 position can increase antifungal activity.[11] Therefore, a 4,6-dichloro substitution pattern represents a logical and deliberate design choice, aiming to synergistically enhance the pharmacological effects observed with monosubstitution, creating molecules with potentially superior potency and selectivity.

Part 3: Synthesis of the 2-Amino-4,6-Dichlorobenzothiazole Core

The foundational starting material for many derivatives is 2-amino-4,6-dichlorobenzothiazole. Its synthesis is typically achieved through the oxidative cyclization of a substituted aniline, a robust and well-established method in heterocyclic chemistry.[14][15] The causality behind this choice is the ready availability of starting materials and the reliability of the reaction.

Experimental Protocol: Synthesis of 2-Amino-4,6-Dichlorobenzothiazole

This protocol is a self-validating system; successful synthesis is confirmed by characterization (Melting Point, IR, NMR), ensuring the integrity of the core scaffold before proceeding to derivatization.

Step 1: Thiocyanation of 3,5-Dichloroaniline

-

Prepare a solution of 3,5-dichloroaniline (1 equiv.) in a suitable solvent such as glacial acetic acid or methanol.

-

Add sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) (2.2 equiv.) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equiv.) in the same solvent dropwise while maintaining the temperature below 10 °C. The bromine reacts with the thiocyanate to form the electrophilic thiocyanogen ((SCN)₂), which then attacks the electron-rich aniline ring.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting aniline.

-

Pour the reaction mixture into ice water to precipitate the product, 4-thiocyanato-3,5-dichloroaniline.

-

Filter the precipitate, wash thoroughly with water to remove salts, and dry.

Step 2: Reductive Cyclization to 2-Amino-4,6-Dichlorobenzothiazole

-

Suspend the crude 4-thiocyanato-3,5-dichloroaniline in an alcoholic solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂), portion-wise. This step reduces the thiocyanate group to a thiol, which then undergoes intramolecular cyclization onto the amino group.

-

Reflux the mixture for 2-4 hours. The progress of the cyclization can be monitored by TLC.

-

After cooling, neutralize the reaction mixture carefully with an aqueous base (e.g., NaHCO₃ solution) until the product precipitates.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 2-amino-4,6-dichlorobenzothiazole.

-

Confirm the structure and purity using ¹H-NMR, IR spectroscopy, and melting point analysis.

Workflow Visualization

Caption: Synthetic workflow for 2-amino-4,6-dichlorobenzothiazole.

Part 4: Pharmacological Landscape of this compound Derivatives

The strategic placement of chloro groups at the 4- and 6-positions is hypothesized to create potent agents across several therapeutic areas.

Anticancer Potential

Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, including the inhibition of crucial cellular enzymes.[4][16] The enhanced lipophilicity from dichlorination is expected to improve cell penetration and access to these intracellular targets.[6]

Key Mechanisms & Targets:

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzothiazoles have been shown to inhibit key kinases like EGFR, VEGFR, and PI3K, which are central to pathways controlling cell proliferation, angiogenesis, and survival.[10][17]

-

Carbonic Anhydrase (CA) Inhibition: Certain CA isozymes (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Benzothiazoles are a well-investigated class of CA inhibitors.[4][17]

-

Microtubule Polymerization Inhibition: Some derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Comparative Anticancer Activity of Chloro-Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Chalcone-amido benzothiazoles | Various Tumor Lines | 0.85 - 3.3 µM | [6] |

| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431, A549 | Significant Proliferation Inhibition | [13] |

| 6-Chlorobenzothiazole-based thiazolidinone | N/A (Antimicrobial study) | N/A | [12] |

| 2-(4'-aminophenyl) benzothiazole | N/A (Antimicrobial study) | N/A | [1] |

This table presents data from related chloro-substituted benzothiazoles to provide a benchmark for the expected potency of 4,6-dichloro derivatives.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown broad-spectrum activity against both bacteria and fungi.[12][18][19]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS), disrupting DNA replication or folate synthesis.[19][20]

-

Membrane Disruption: Some derivatives can cause membrane depolarization, leading to a loss of membrane integrity and cell death.[1]

-

Biofilm Inhibition: Preventing the formation of bacterial biofilms, which are a key factor in persistent infections.[18]

Derivatives of 6-chlorobenzothiazole have demonstrated significant antibacterial activity.[12] For instance, certain thiazolidinone derivatives of 6-chlorobenzothiazole showed promising minimum inhibitory concentrations (MIC) against resistant strains like P. aeruginosa.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

-

Compound Preparation: Solubilize this compound derivatives in DMSO to create stock solutions.

-

Bacterial/Fungal Culture: Grow selected microbial strains (e.g., S. aureus, E. coli, C. albicans) to mid-log phase in appropriate broth media.

-

Microdilution Assay:

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in broth.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (standard antibiotic, e.g., Ciprofloxacin) and negative (no drug) controls.

-

-

Incubation: Incubate the plates at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Neuroprotective Applications in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy.[8][21] Benzothiazoles are an excellent scaffold for designing MTDLs due to their ability to interact with several key targets in AD pathology.[22]

Key AD-Related Targets:

-

Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases levels of the neurotransmitter acetylcholine, offering symptomatic relief.[8][22]

-

MAO-B Inhibition: Monoamine oxidase B (MAO-B) is involved in oxidative stress and the breakdown of neurotransmitters. Its inhibition can be neuroprotective.[21][22]

-

Amyloid-β (Aβ) Aggregation: Some benzothiazoles can interfere with the aggregation of Aβ peptides into toxic plaques, a hallmark of AD.[22]

The dichlorinated core could enhance blood-brain barrier penetration, delivering the pharmacophore to its targets within the central nervous system. Novel benzothiazole derivatives have shown potent, dual inhibitory activity against both AChE and MAO-B, making them promising leads for AD treatment.[22]

Part 5: Future Directions and SAR Insights

The 2-amino-4,6-dichlorobenzothiazole core is a versatile platform for further chemical modification. Structure-activity relationship studies from related compounds provide a roadmap for optimization.[9][11]

-

Position 2: The 2-amino group is a key handle for derivatization. Introducing various aryl amides, ureas, thioureas, or linking to other heterocyclic moieties can modulate target specificity and potency.[6][23]

-

Aromatic Substituents: When adding aryl groups (e.g., at the 2-amino position), substitutions on that aryl ring are critical. Electron-withdrawing groups like nitro or additional halogens can further enhance activity.[6][13]

-

Linker Chemistry: The nature and length of any linker chain between the benzothiazole core and another pharmacophore are crucial for optimal interaction with dual targets.[8]

Future research should focus on synthesizing a library of 4,6-dichloro derivatives with systematic modifications at the C2 position. Screening these compounds across diverse biological assays will elucidate precise SAR and identify lead candidates for further preclinical development.

Conclusion

The this compound scaffold is a rationally designed core structure poised for significant impact in pharmacology. By leveraging the known benefits of the benzothiazole nucleus and the strategic enhancement provided by dichlorination, these derivatives hold immense promise as next-generation anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of the core, combined with a clear path for optimization based on established SAR, provides a fertile ground for the discovery of novel and effective therapeutics. This guide has outlined the scientific rationale, key applications, and experimental methodologies to empower researchers in harnessing the full potential of this compelling chemical class.

References

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). PubMed. Retrieved February 8, 2024, from [Link]

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health (NIH). Retrieved February 8, 2024, from [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 8, 2024, from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved February 8, 2024, from [Link]

-

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Retrieved February 8, 2024, from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 8, 2024, from [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. Retrieved February 8, 2024, from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology. Retrieved February 8, 2024, from [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. Retrieved February 8, 2024, from [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). SSRN. Retrieved February 8, 2024, from [Link]

-

(PDF) European Journal of Molecular & Clinical Medicine Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved February 8, 2024, from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. Retrieved February 8, 2024, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved February 8, 2024, from [Link]

-

(PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved February 8, 2024, from [Link]

-

Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. Retrieved February 8, 2024, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. Retrieved February 8, 2024, from [Link]

-

novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. (n.d.). SDDN. Retrieved February 8, 2024, from [Link]

-

Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. ijper.org [ijper.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

A Guide to the Initial Synthesis of Novel 4,6-Dichlorobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways for creating novel 4,6-dichlorobenzothiazole compounds. Benzothiazoles are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The introduction of dichloro-substituents at the 4 and 6 positions of the benzothiazole ring can significantly modulate the biological and chemical properties of the resulting molecules, making them promising candidates for drug discovery and development. This document will detail the core synthetic strategies, the rationale behind experimental choices, and provide actionable protocols for laboratory application.

Core Synthetic Strategies: The Jacobson Cyclization and Related Methodologies

The synthesis of the 2-amino-4,6-dichlorobenzothiazole scaffold, a key intermediate for further derivatization, is often achieved through an oxidative cyclization of a substituted thiourea. This approach is a variation of the well-established Jacobson cyclization, which is a powerful tool for the formation of the benzothiazole ring system.[1][2]

The primary and most direct route involves the reaction of a suitably substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine.[3][4] The selection of the starting aniline is critical for the final product's substitution pattern. For the synthesis of this compound derivatives, 3,5-dichloroaniline is the logical starting material.

The Role of Bromine and Thiocyanate

The reaction proceeds through the in situ formation of thiocyanogen, (SCN)₂, a transient but highly reactive species. Bromine oxidizes the thiocyanate anions to generate thiocyanogen, which then acts as an electrophile, attacking the electron-rich aromatic ring of the aniline. This is followed by an intramolecular cyclization to form the benzothiazole ring. The use of bromine as a catalyst is a common and effective method for this transformation.[1]

The choice of solvent is also crucial. Glacial acetic acid is frequently employed as it provides a polar medium that can dissolve the reactants and facilitate the ionic intermediates, while also being relatively inert to the oxidizing conditions.[4]

Experimental Protocol: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | ≥98% | Sigma-Aldrich |

| Potassium Thiocyanate | KSCN | 97.18 | ≥99% | Acros Organics |

| Bromine | Br₂ | 159.81 | ≥99.5% | Merck |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dichloroaniline (0.01 mol, 1.62 g) and potassium thiocyanate (0.02 mol, 1.94 g) in glacial acetic acid (50 mL).[3]

-

Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (0.01 mol, 0.51 mL) in glacial acetic acid (10 mL) dropwise from the dropping funnel with constant stirring over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 2 hours, then heat it to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

-

Work-up and Isolation: After the reaction is complete, pour the cooled reaction mixture into ice-cold water (200 mL) with constant stirring. The precipitate formed is collected by filtration, washed thoroughly with water to remove any unreacted potassium thiocyanate and other water-soluble impurities.

-

Purification: The crude product is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water. The solid is then dried and recrystallized from ethanol to afford the pure 2-amino-4,6-dichlorobenzothiazole.[3]

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3] The melting point of the purified product should also be determined and compared with literature values.

Causality Behind Experimental Choices

-

Stoichiometry: A 1:2 molar ratio of aniline to potassium thiocyanate is often used to ensure complete conversion of the aniline. The amount of bromine is typically equimolar to the aniline.

-

Temperature Control: The initial slow addition of bromine at a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted by-products through over-bromination of the aromatic ring.

-

Reaction Time and Temperature: The subsequent heating of the reaction mixture provides the necessary activation energy for the cyclization step to proceed to completion.

-

Purification Strategy: The aqueous work-up effectively removes inorganic salts and the acid catalyst. Recrystallization from a suitable solvent like ethanol is a standard and effective method for obtaining a highly pure product.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 2-amino-4,6-dichlorobenzothiazole.

Caption: Synthetic route for 2-amino-4,6-dichlorobenzothiazole.

Alternative and Greener Synthetic Approaches

While the bromine-mediated synthesis is robust, concerns over the use of hazardous reagents like bromine have led to the exploration of alternative methods. One such approach involves the use of N-bromosuccinimide (NBS) in an acidic ionic liquid, which can act as both a solvent and a catalyst.[5] This method offers advantages such as easier handling of the brominating agent and the potential for recycling the ionic liquid, aligning with the principles of green chemistry.

Another strategy involves the intramolecular cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ).[6] These methods, while potentially milder, may require the synthesis of the thioformanilide precursor in a separate step.

Conclusion and Future Directions

The synthesis of this compound derivatives is a field ripe for exploration. The foundational method involving the oxidative cyclization of 3,5-dichloroaniline provides a reliable entry point to this class of compounds. The resulting 2-amino-4,6-dichlorobenzothiazole is a versatile intermediate that can be further functionalized at the amino group to generate a library of novel compounds for biological screening. Future research should focus on developing more environmentally benign synthetic routes and expanding the diversity of substituents on the benzothiazole core to fully explore the therapeutic potential of this promising scaffold.

References

-

Synthesis of novel fused 2-aminobenzothiazole derivatives | Request PDF - ResearchGate. Available at: [Link]

- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents.

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole - SAS Publishers. Available at: [Link]

- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents.

-

(PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

-

Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

-

Synthesis of 2-amino-6-chlorobenzothiazole - PrepChem.com. Available at: [Link]

-

Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

(PDF) European Journal of Molecular & Clinical Medicine Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological - ResearchGate. Available at: [Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Available at: [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. Available at: [Link]

-

Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

Spectroscopic analysis of 4,6-Dichlorobenzothiazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichlorobenzothiazole

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive examination of this compound through the primary spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation, delving into the causality behind the spectral features and establishing a framework for cross-validating results to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Benzothiazole Core

The benzothiazole nucleus, a fusion of benzene and a thiazole ring, is a privileged structure in pharmacology. Derivatives of this scaffold exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern, such as the dichlorination at the 4 and 6 positions, profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. Therefore, precise and thorough characterization is not merely a procedural step but the foundational basis for any subsequent research and development.

This guide will dissect the unique spectroscopic signature of this compound, providing the rationale for interpreting its spectral data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for spectral assignment. The conventional numbering for the benzothiazole ring system is used throughout this guide.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation.

Expertise in Action: ¹H NMR Analysis

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The aromatic region is of primary interest for this compound.

-

Causality Behind the Spectrum: The molecule possesses three aromatic protons at positions 2, 5, and 7.

-

H-2 Proton: This proton is attached to the thiazole ring, adjacent to both nitrogen and sulfur. The electron-withdrawing nature of the imine bond (C=N) significantly deshields this proton, causing it to resonate at a characteristically high chemical shift (downfield).

-

H-5 and H-7 Protons: These protons are on the benzene ring. Their chemical shifts are influenced by the two chlorine atoms and the fused thiazole ring. The chlorine at position 4 will strongly deshield the adjacent H-5 proton. Similarly, the chlorine at position 6 deshields the adjacent H-5 and H-7 protons. We expect two distinct signals in the aromatic region, likely appearing as doublets due to coupling with each other, although long-range couplings might introduce more complex splitting. Based on data from related dichlorinated aromatic systems, these protons will appear in the 7-8 ppm range.[3]

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.0 - 9.2 | s (singlet) | N/A |

| H-5 | 7.8 - 8.0 | d (doublet) | ~2.0 (⁴J) |

| H-7 | 7.6 - 7.8 | d (doublet) | ~2.0 (⁴J) |

Note: The coupling between H-5 and H-7 is a four-bond meta-coupling, which is typically small (2-3 Hz).

Expertise in Action: ¹³C NMR Analysis

The ¹³C NMR spectrum maps the carbon skeleton. Due to the molecule's asymmetry, all seven carbons of the benzothiazole core are expected to be unique.

-

Causality Behind the Spectrum:

-

Quaternary Carbons (C-3a, C-4, C-6, C-7a): These carbons bear no protons and will typically show less intense signals. The carbons directly bonded to chlorine (C-4, C-6) will be significantly influenced by the electronegativity of the halogen. The bridgehead carbons (C-3a, C-7a) connect the two rings.

-

Protonated Carbons (C-2, C-5, C-7): The chemical shifts of these carbons are directly related to their proton counterparts. The C-2 carbon, part of the C=N bond, will be the most downfield among the protonated carbons.

-

General chemical shift ranges for aromatic and heteroaromatic carbons are well-established and aid in assignment.[4]

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3a | 130 - 135 |

| C-4 | 132 - 137 |

| C-5 | 125 - 130 |

| C-6 | 134 - 139 |

| C-7 | 122 - 127 |

| C-7a | 148 - 153 |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR analysis protocol ensures reproducible and trustworthy data.

-

Sample Preparation: Dissolve ~10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be used if solubility is an issue.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum for several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

-

Cross-Validation: The number of proton signals (3) and carbon signals (7) must match the structure. Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link specific proton and carbon signals, providing an unassailable structural proof.

Caption: Standardized Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

-

Causality Behind the Spectrum: The IR spectrum of this compound is dominated by vibrations characteristic of its aromatic and heterocyclic nature.

-

Aromatic C-H Stretch: This appears as a series of sharp bands just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the imine (C=N) in the thiazole ring and the C=C bonds in the benzene ring occur in the 1600-1450 cm⁻¹ region. These are often strong and sharp, providing a clear fingerprint for the heterocyclic core.

-

C-Cl Stretching: The vibrations of the carbon-chlorine bonds are found in the lower frequency "fingerprint region," typically between 850 and 750 cm⁻¹.[7]

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear as strong absorptions in the 900-675 cm⁻¹ range.

-

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1620 - 1580 | Strong |

| Aromatic C=C Stretch | 1550 - 1450 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

| Aromatic C-H Bend | 900 - 800 | Strong |

Trustworthiness: Protocol for IR Analysis

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them with known values for the expected functional groups.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

-

Causality Behind the Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₇H₃Cl₂NS. The key feature will be the isotopic pattern of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound. The nominal mass will be 203 g/mol (for ³⁵Cl).

-

-

Fragmentation: Upon ionization (e.g., by electron impact), the molecular ion can fragment in predictable ways. A likely fragmentation is the loss of a chlorine atom or the cleavage of the thiazole ring. The fragmentation of the parent benzothiazole often involves the loss of HCN or sulfur-containing fragments, which can be used as a guide.[9][10]

-

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass/charge) | Assignment | Key Feature |

| 203, 205, 207 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion) | Characteristic 9:6:1 intensity ratio |

| 168, 170 | [M - Cl]⁺ | Loss of a chlorine atom |

| 133 | [M - 2Cl]⁺ | Loss of both chlorine atoms |

| 108 | [C₆H₄S]⁺ fragment | Result of thiazole ring cleavage |

Trustworthiness: Protocol for MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI)[5], or via a direct insertion probe for Electron Ionization (EI).

-